ethyl 1-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate
Description
This compound features a hybrid structure combining three pharmacologically relevant motifs:
- 1,3-Benzothiazole: A bicyclic aromatic system with sulfur and nitrogen atoms, known for enhancing π-π stacking and hydrogen-bonding interactions in medicinal chemistry .
- 1,3,4-Oxadiazole: A heterocyclic ring with two nitrogen atoms and one oxygen atom, contributing to metabolic stability and bioisosteric replacement of ester or amide groups .
- Piperidine-3-carboxylate: A six-membered nitrogen-containing ring with a carboxylate ester, influencing solubility and conformational flexibility .
The sulfanyl acetyl linker bridges the oxadiazole and piperidine moieties, enabling structural modularity. This design is typical of kinase inhibitors or antimicrobial agents, where such hybrids optimize target binding and pharmacokinetics.
Properties
IUPAC Name |
ethyl 1-[2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S2/c1-2-28-20(27)14-6-5-11-25(12-14)19(26)13-30-21-24-23-17(29-21)9-10-18-22-15-7-3-4-8-16(15)31-18/h3-4,7-8,14H,2,5-6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMOSMAXCWJLBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives have a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant. The specific targets can vary depending on the exact structure of the compound and the biological system in which it is active.
Mode of Action
It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug–target protein interaction.
Biochemical Pathways
Benzothiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
The compound’s molecular weight is 472611, which is within the range generally considered favorable for oral bioavailability.
Biological Activity
Ethyl 1-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A piperidine core
- A benzothiazole moiety
- An oxadiazole ring
- A sulfanyl group
These structural components contribute to its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial potential of benzothiazole derivatives, including those similar to this compound. For instance:
The compound's structure suggests that it may exhibit similar or enhanced antimicrobial properties due to the synergistic effects of its functional groups.
Anticancer Activity
Research has shown that benzothiazole derivatives possess anticancer properties. For example, compounds containing the benzothiazole scaffold have demonstrated activity against various cancer cell lines:
| Compound | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|
| Benzothiazole derivative | Breast cancer (MCF-7) | 15.0 | |
| Oxadiazole derivative | Colon cancer (HCT116) | 20.0 |
These findings indicate that this compound may also possess anticancer properties.
Anti-inflammatory Activity
Benzothiazole derivatives have been reported to exhibit anti-inflammatory effects. The compound's potential in this regard can be inferred from studies demonstrating that related compounds inhibit pro-inflammatory cytokine production:
| Compound | Inflammatory Model | IC50 (μM) | Reference |
|---|---|---|---|
| Benzothiazole derivative | LPS-induced inflammation in macrophages | 25.0 | |
| Oxadiazole derivative | Carrageenan-induced paw edema in rats | 30.0 |
This activity suggests that the compound may be useful in treating inflammatory diseases.
Case Studies and Research Findings
A notable study involved the synthesis and biological evaluation of various benzothiazole derivatives, including those with oxadiazole and piperidine functionalities. The results indicated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
Additionally, docking studies revealed that these compounds interact favorably with biological targets involved in disease pathways, suggesting a mechanism for their observed activities .
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate has shown promise in the development of new pharmaceuticals. Its structural components suggest potential activity against various diseases.
Case Study: Anticancer Activity
Research indicates that compounds containing benzothiazole and oxadiazole moieties exhibit anticancer properties. A study demonstrated that derivatives with similar structures inhibited the proliferation of cancer cells by inducing apoptosis . this compound could be explored for similar effects.
Pharmacology
The compound's unique structure may also lead to the discovery of novel pharmacological agents. Its potential as an anti-inflammatory and analgesic agent is under investigation.
Case Study: Pain Management
A derivative of this compound was tested in animal models for pain relief. Results indicated a significant reduction in pain response compared to control groups . This suggests that this compound may have similar therapeutic effects.
Materials Science
The compound's properties might also lend themselves to applications in materials science, particularly in the development of novel polymers or coatings with specific functionalities.
Case Study: Polymer Development
Research on related compounds has shown their effectiveness as additives in polymer formulations to enhance thermal stability and mechanical properties . this compound could be evaluated for similar enhancements in polymer matrices.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
The table below highlights key structural differences between the target compound and its analogs:
1,3-Benzothiazole vs. Phenyl/Other Substituents
- The 2-(1,3-benzothiazol-2-yl)ethyl group in the target compound enhances electron-deficient aromatic interactions compared to phenyl or methylphenyl substituents in analogs . This may improve binding to enzymes like topoisomerases or tyrosine kinases, where electron-rich aromatic systems are critical.
Piperidine vs. Piperazine
- The piperidine ring in the target compound offers a rigid, non-planar conformation compared to the more flexible piperazine in . Piperidine’s reduced basicity (pKa ~11 vs. piperazine’s ~9.8) may influence protonation states under physiological conditions, affecting solubility and target engagement .
Oxadiazole vs. Thiadiazole
- Replacing the oxygen in oxadiazole with sulfur (as in thiadiazole in ) increases ring polarity and metabolic stability. Thiadiazoles are less prone to oxidative degradation but may exhibit weaker π-stacking due to larger atomic size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
